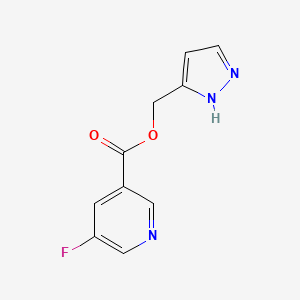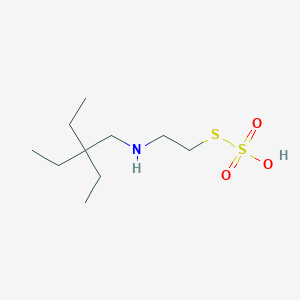
S-2-((2,2-Diethylbutyl)amino)ethyl thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((2,2-Diethylbutyl)amino)ethyl thiosulfate is a chemical compound that belongs to the class of thiosulfates. Thiosulfates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiosulfate group attached to an aminoethyl chain, which is further substituted with a 2,2-diethylbutyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((2,2-Diethylbutyl)amino)ethyl thiosulfate typically involves the reaction of 2,2-diethylbutylamine with ethylene chlorohydrin to form the intermediate 2-(2,2-diethylbutylamino)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(2,2-diethylbutylamino)ethyl chloride. Finally, the reaction of this chloride with sodium thiosulfate yields this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
S-2-((2,2-Diethylbutyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate.
Reduction: The compound can be reduced to form sulfide.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfate and corresponding amine derivatives.
Reduction: Sulfide and corresponding amine derivatives.
Substitution: Various substituted thiosulfates and amine derivatives.
Scientific Research Applications
S-2-((2,2-Diethylbutyl)amino)ethyl thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thiosulfate compounds.
Biology: Investigated for its potential role in sulfur metabolism and as a sulfur donor in biochemical reactions.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various industrial processes .
Mechanism of Action
The mechanism of action of S-2-((2,2-Diethylbutyl)amino)ethyl thiosulfate involves its interaction with various molecular targets and pathways:
Sulfur Metabolism: Acts as a sulfur donor in biochemical reactions, facilitating the synthesis of sulfur-containing compounds.
Antioxidant Activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Enzyme Modulation: Modulates the activity of enzymes involved in sulfur metabolism and redox reactions
Comparison with Similar Compounds
Similar Compounds
S-2-(dimethylamino)ethyl thiosulfate: Similar structure but with a dimethylamino group instead of a 2,2-diethylbutyl group.
S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate: Contains a methoxyphenylbutyl group instead of a 2,2-diethylbutyl group.
Uniqueness
S-2-((2,2-Diethylbutyl)amino)ethyl thiosulfate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-diethylbutyl group enhances its lipophilicity and potentially its interaction with biological membranes and enzymes.
Properties
CAS No. |
21220-90-6 |
|---|---|
Molecular Formula |
C10H23NO3S2 |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
3-ethyl-3-[(2-sulfosulfanylethylamino)methyl]pentane |
InChI |
InChI=1S/C10H23NO3S2/c1-4-10(5-2,6-3)9-11-7-8-15-16(12,13)14/h11H,4-9H2,1-3H3,(H,12,13,14) |
InChI Key |
RQZMEDODERLGAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)CNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


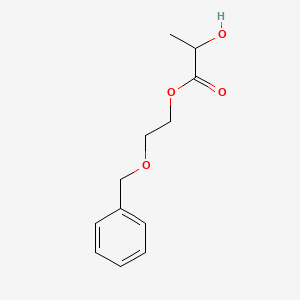
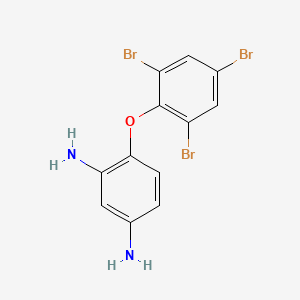
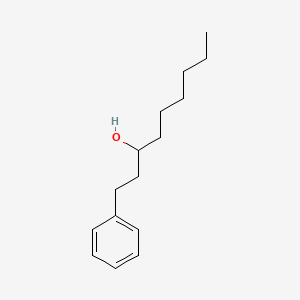
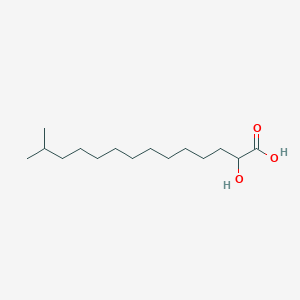
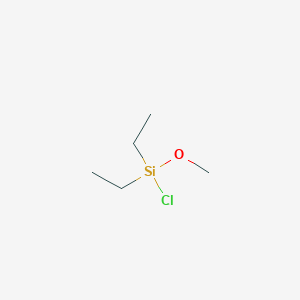
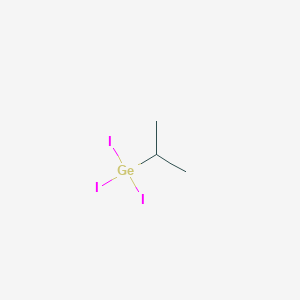

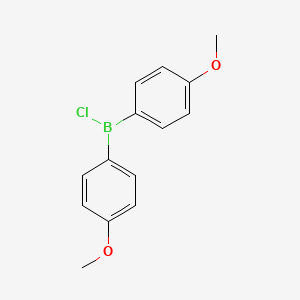


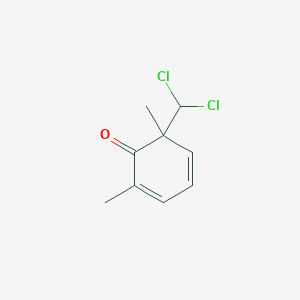
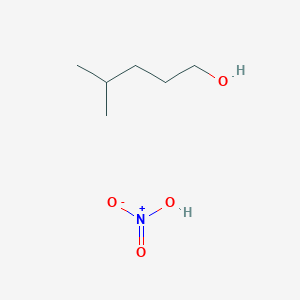
![2-{[Methyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14710182.png)
